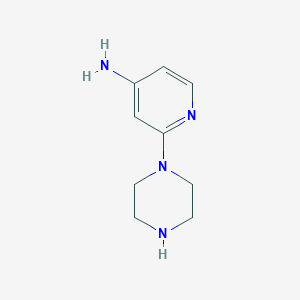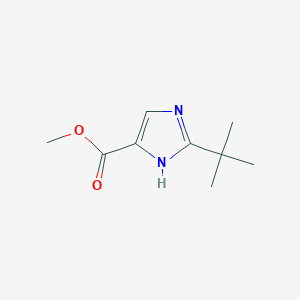
2-(Piperazin-1-yl)pyridin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(Piperazin-1-yl)pyridin-4-amine”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(Piperazin-1-yl)pyridin-4-amine” is based on a pyridine core linked to a piperazine unit . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Chemical Reactions Analysis
The chemical reactions involving “2-(Piperazin-1-yl)pyridin-4-amine” include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Applications De Recherche Scientifique
Ligands for Alpha1-Adrenergic Receptor
The compound has been studied as a potential ligand for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Potential Treatment for Neurological Conditions
Alpha1-adrenergic receptors, which this compound can potentially bind to, are a significant target for various neurological conditions treatment . This makes the compound a potential candidate for new central nervous system (CNS) drug discovery .
Potential Treatment for Alzheimer’s Disease
Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . As this compound can potentially bind to these receptors, it could be a potential treatment for AD .
4. Potential Treatment for Human Breast Cancer A number of uracil amides, which can be synthesized from this compound, have been found to cleave poly (ADP-ribose) polymerase and therefore have potential efficacy against human breast cancer cells .
5. Inhibition of Colony Formation in BT-474 Cells The compound has been found to inhibit the colony formation in BT-474 cells in a concentration-dependent manner .
Synthesis of PI3K/mTOR Inhibitors
The synthetic routes of this compound can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3- d] pyrimidine nucleus .
Mécanisme D'action
Target of Action
The primary targets of 2-(Piperazin-1-yl)pyridin-4-amine are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological functions. The Histamine H3 receptor is involved in the release and synthesis of histamine and other neurotransmitters, while the Sigma-1 receptor is involved in modulating the function of other proteins.
Mode of Action
2-(Piperazin-1-yl)pyridin-4-amine interacts with its targets, the Histamine H3 and Sigma-1 receptors, acting as an antagonist . This means it binds to these receptors and inhibits their activity. The compound’s interaction with these receptors results in changes in cellular signaling pathways, leading to its therapeutic effects.
Biochemical Pathways
Given its antagonistic action on the histamine h3 and sigma-1 receptors, it can be inferred that it affects the histaminergic and sigma-1 receptor mediated signaling pathways . The downstream effects of these pathways can influence various physiological functions, including pain perception, cognitive function, and potentially others.
Pharmacokinetics
The presence of the piperazine moiety may facilitate its passage through biological membranes, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of 2-(Piperazin-1-yl)pyridin-4-amine’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release and cellular signaling, potentially leading to changes in pain perception, cognitive function, and other physiological processes .
Orientations Futures
The future directions for “2-(Piperazin-1-yl)pyridin-4-amine” could involve further studies on its biological activities and potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Propriétés
IUPAC Name |
2-piperazin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJHLNATIXDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)



![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)

![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)

